Radotinib

Catalog No.
S547893
CAS No.
926037-48-1
M.F
C27H21F3N8O
M. Wt
530.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radotinib

CAS Number

926037-48-1

Product Name

Radotinib

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide

Molecular Formula

C27H21F3N8O

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37)

InChI Key

DUPWHXBITIZIKZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Synonyms

4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide, 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl)-3-(4-pyrazin-2-ylpyrimidin-2-ylamino)benzamide hydrochloride, IY5511, IY5511HCl, radotinib

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5

Radotinib is a small molecule drug primarily developed for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). It functions as a selective inhibitor of the BCR-ABL tyrosine kinase, which is crucial in the pathogenesis of CML due to its role in promoting uncontrolled cell proliferation and survival in hematopoietic cells. The chemical formula for Radotinib is C27H21F3N8OC_{27}H_{21}F_{3}N_{8}O, with a molar mass of approximately 530.515 g/mol. Its IUPAC name is 4-((3-(trifluoromethyl)phenyl)amino)-N-(4-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)phenyl)benzamide), and it has a CAS number of 926037-48-1 .

Radotinib acts as a targeted therapy by inhibiting the BCR-ABL1 tyrosine kinase. This abnormal protein drives uncontrolled cell growth in CML. Radotinib binds to the ATP-binding pocket of the BCR-ABL1 kinase, preventing it from transferring phosphate groups and halting uncontrolled cell proliferation [, ].

Chronic Myeloid Leukemia (CML):

  • Radotinib is approved for the treatment of chronic myeloid leukemia (CML), a type of blood cancer. It is considered a second-line treatment for patients who do not respond well to other TKIs, such as imatinib or nilotinib.
  • Studies have shown that radotinib is effective in achieving and maintaining deep molecular responses in CML patients. [Source: ]

Other Cancers:

  • Researchers are investigating the potential of radotinib in treating other types of cancer, such as lung cancer, breast cancer, and melanoma.
  • Early studies suggest that radotinib may have anti-tumor activity in these cancers, but more research is needed to confirm these findings and determine its efficacy compared to other available treatments. [Source: ]

Neurodegenerative Diseases:

  • Some studies suggest that radotinib may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
  • These studies are still in the preclinical stage, and more research is needed to understand the potential mechanisms of action and therapeutic benefits of radotinib in these diseases. [Source: ]

Other Applications:

  • Radotinib is also being explored for its potential role in treating other conditions, such as idiopathic pulmonary fibrosis and prion diseases.
  • However, these applications are still under investigation, and more research is needed to determine its safety and efficacy in these contexts.

Radotinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, which results from the Philadelphia chromosome translocation. This protein exhibits constitutive tyrosine kinase activity, leading to aberrant signaling pathways that promote cell proliferation and inhibit apoptosis. By binding to the ATP-binding site of the BCR-ABL kinase, Radotinib effectively blocks its activity, thereby reducing downstream signaling that contributes to tumor growth .

Radotinib has demonstrated potent inhibitory effects against BCR-ABL with an IC50 value of approximately 34 nM, indicating its effectiveness in preventing cellular proliferation associated with CML. Additionally, it also inhibits other receptor tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR), contributing to its anti-cancer properties by impeding angiogenesis and further tumor progression . Clinical trials have shown that Radotinib can lead to rapid and durable responses in patients who are resistant or intolerant to other BCR-ABL inhibitors like imatinib .

  • Formation of the Trifluoromethylphenylamine: This is achieved through nucleophilic substitution reactions.
  • Coupling Reaction: The trifluoromethylphenylamine is then coupled with an appropriate piperazine derivative.
  • Final Modification: The final compound is obtained through various modifications including amide formation and purification processes.

The detailed synthetic pathway ensures high purity and yield of Radotinib suitable for therapeutic use .

Radotinib is primarily indicated for the treatment of chronic myeloid leukemia, particularly in patients who have shown resistance or intolerance to first-line therapies such as imatinib or nilotinib. Its unique action on both BCR-ABL and PDGFR makes it a potential candidate for combination therapies aimed at enhancing treatment efficacy against resistant leukemia strains .

Studies have shown that Radotinib can interact with various drugs, potentially affecting its serum concentration. For instance, combining Radotinib with Voriconazole can increase Radotinib levels in serum, necessitating careful monitoring during co-administration . Additionally, understanding its interactions with other medications is crucial for optimizing treatment regimens and minimizing adverse effects.

Radotinib shares structural similarities with several other tyrosine kinase inhibitors used in cancer therapy. Notable similar compounds include:

CompoundTarget KinaseUse CaseUnique Features
ImatinibBCR-ABLFirst-line treatment for CMLFirst approved BCR-ABL inhibitor
NilotinibBCR-ABLSecond-line treatment for CMLHigher potency than Imatinib
DasatinibBCR-ABL & SRCTreatment for CML and acute lymphoblastic leukemiaDual inhibition
BosutinibBCR-ABL & SRCTreatment for CMLLess common side effects

Uniqueness of Radotinib: While Radotinib is structurally similar to Nilotinib, it exhibits distinct pharmacological profiles and may offer benefits in terms of safety and efficacy in specific patient populations resistant to other treatments. Its ability to inhibit both BCR-ABL and PDGFR sets it apart as a versatile therapeutic agent in managing complex cases of CML .

Purity

> 98%

XLogP3

3.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

530.17904181 g/mol

Monoisotopic Mass

530.17904181 g/mol

Heavy Atom Count

39

Appearance

white solid powder

UNII

I284LJY110

Drug Indication

Radotinib is indicated for the treatment of different types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) with resistance or intolerance of other Bcr-Abl tyrosine-kinase inhibitors, such as patients resistant or intolerant to imatinib.

Mechanism of Action

Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Other CAS

926037-48-1

Wikipedia

Radotinib

Dates

Modify: 2023-09-13
1: Eskazan AE, Keskin D. Radotinib and its clinical potential in chronic-phase
chronic myeloid leukemia patients: an update. Ther Adv Hematol. 2017
Sep;8(9):237-243. doi: 10.1177/2040620717719851. Epub 2017 Jul 25. Review. PubMed
PMID: 29051802; PubMed Central PMCID: PMC5639974.


2: Kwak JY, Kim SH, Oh SJ, Zang DY, Kim H, Kim JA, Do YR, Kim HJ, Park JS, Choi
CW, Lee WS, Mun YC, Kong JH, Chung JS, Shin HJ, Kim DY, Park J, Jung CW,
Bunworasate U, Comia NS, Jootar S, Reksodiputro H, Caguioa PB, Lee SE, Kim DW.
Phase III clinical trial (RERISE study) results of Efficacy and safety of
radotinib compared with imatinib in newly diagnosed chronic phase chronic myeloid
leukemia. Clin Cancer Res. 2017 Sep 22. pii: clincanres.0957.2017. doi:
10.1158/1078-0432.CCR-17-0957. [Epub ahead of print] PubMed PMID: 28939746.


3: Woo YR, Kim JS, Kim DW, Park HJ. Development of dysplastic nevus during
radotinib therapy in patients with chronic myeloid leukemia. Indian J Dermatol
Venereol Leprol. 2017 Nov-Dec;83(6):704-707. doi: 10.4103/ijdvl.IJDVL_1030_16.
PubMed PMID: 28891531.


4: Heo SK, Noh EK, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H.
Radotinib induces high cytotoxicity in c-KIT positive acute myeloid leukemia
cells. Eur J Pharmacol. 2017 Jun 5;804:52-56. doi: 10.1016/j.ejphar.2017.03.040.
Epub 2017 Mar 18. PubMed PMID: 28322836.


5: Cheon J, Ahn JW, Park KM, Lee G, Jo YS. Teratogenic Effect of Radotinib: Case
Report. Anticancer Res. 2016 Dec;36(12):6599-6601. Erratum in: Anticancer Res.
2017 Feb;37(2):953. PubMed PMID: 27919989.


6: Heo SK, Noh EK, Gwon GD, Kim JY, Jo JC, Choi Y, Koh S, Baek JH, Min YJ, Kim H.
Radotinib inhibits acute myeloid leukemia cell proliferation via induction of
mitochondrial-dependent apoptosis and CDK inhibitors. Eur J Pharmacol. 2016 Oct
15;789:280-290. doi: 10.1016/j.ejphar.2016.07.049. Epub 2016 Jul 28. PubMed PMID:
27477352.


7: Kim M, Yoon YH, Lee JH, Kim DW, Park HJ. Eruptive Melanocytic Naevi Caused by
Radotinib Therapy in Patients with Chronic Myeloid Leukaemia: 10 cases and a
literature Review. Acta Derm Venereol. 2017 Jan 4;97(1):115-116. doi:
10.2340/00015555-2475. Review. PubMed PMID: 27276507.


8: Noh H, Park MS, Kim SH, Oh SJ, Zang DY, Park HL, Cho DJ, Kim DW, Lee JI.
Optimization of radotinib doses for the treatment of Asian patients with chronic
myelogenous leukemia based on dose-response relationship analyses. Leuk Lymphoma.
2016 Aug;57(8):1856-64. doi: 10.3109/10428194.2015.1113278. Epub 2015 Dec 15.
PubMed PMID: 26666371.


9: Won KH, Jo SY, Lee YJ, Chang SE. Radotinib-induced lentiginosis: a report of
an adverse cutaneous reaction associated with a tyrosine kinase inhibitor. Clin
Exp Dermatol. 2016 Mar;41(2):162-5. doi: 10.1111/ced.12706. Epub 2015 Jul 19.
PubMed PMID: 26190691.


10: Heo SK, Noh EK, Yoon DJ, Jo JC, Choi Y, Koh S, Baek JH, Park JH, Min YJ, Kim
H. Radotinib Induces Apoptosis of CD11b+ Cells Differentiated from Acute Myeloid
Leukemia Cells. PLoS One. 2015 Jun 12;10(6):e0129853. doi:
10.1371/journal.pone.0129853. eCollection 2015. PubMed PMID: 26065685; PubMed
Central PMCID: PMC4466365.

Explore Compound Types